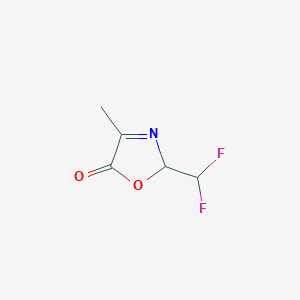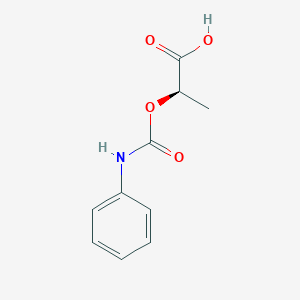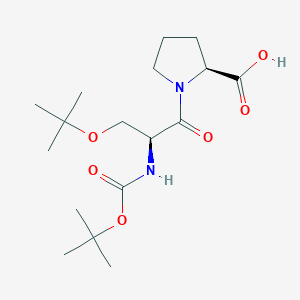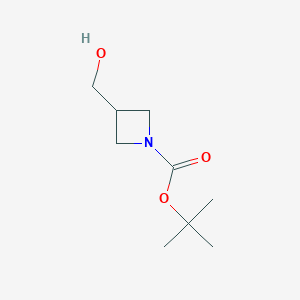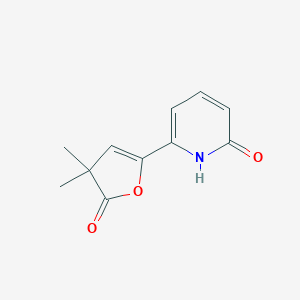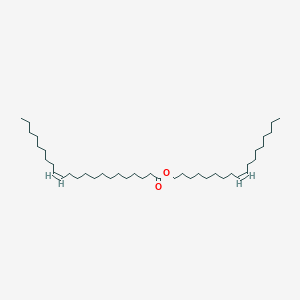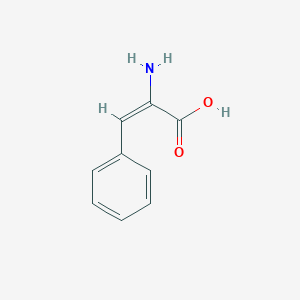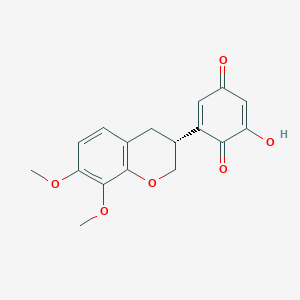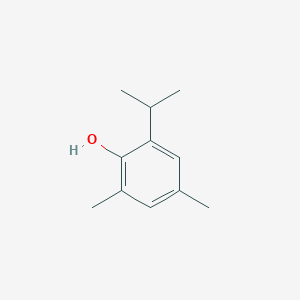
2-Isopropyl-4,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4,6-dimethylphenol, also known as thymol, is a natural compound that is commonly found in thyme plants. It has been widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its antibacterial, antifungal, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4,6-dimethylphenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It also inhibits the growth of viruses by preventing their replication. Furthermore, it has been shown to scavenge free radicals and reduce inflammation, which can help prevent oxidative stress and inflammation-related diseases.
Biochemische Und Physiologische Effekte
2-Isopropyl-4,6-dimethylphenol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting their cell membranes. It also inhibits the growth of fungi by disrupting their cell walls. Furthermore, it has been found to have antiviral activity by preventing the replication of viruses. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Isopropyl-4,6-dimethylphenol in lab experiments include its broad-spectrum antimicrobial activity, antifungal activity, and antiviral activity. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
Future research on 2-Isopropyl-4,6-dimethylphenol should focus on its potential use in the development of new antimicrobial, antifungal, and antiviral agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the prevention and treatment of oxidative stress and inflammation-related diseases. Furthermore, the development of new synthesis methods and the optimization of existing methods can help improve the production efficiency and reduce the cost of 2-Isopropyl-4,6-dimethylphenol.
Synthesemethoden
The synthesis of 2-Isopropyl-4,6-dimethylphenol can be achieved through several methods, including extraction from thyme oil, chemical synthesis, and biotransformation. The most common method is the extraction from thyme oil, which involves the distillation of thyme leaves and stems. The chemical synthesis method involves the reaction of m-cresol and propylene oxide, while the biotransformation method utilizes microorganisms such as Pseudomonas putida to transform m-cresol into 2-Isopropyl-4,6-dimethylphenol.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4,6-dimethylphenol has been extensively studied for its various biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal infections, such as Candida albicans. Furthermore, 2-Isopropyl-4,6-dimethylphenol has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Eigenschaften
CAS-Nummer |
143784-33-2 |
|---|---|
Produktname |
2-Isopropyl-4,6-dimethylphenol |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
InChI-Schlüssel |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Synonyme |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



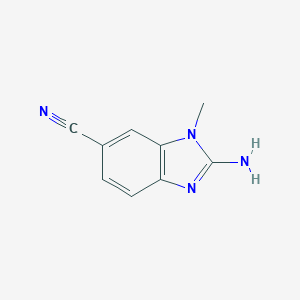
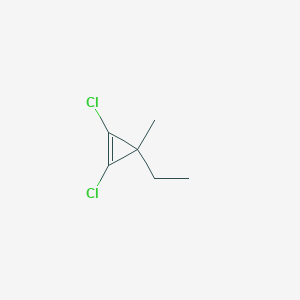
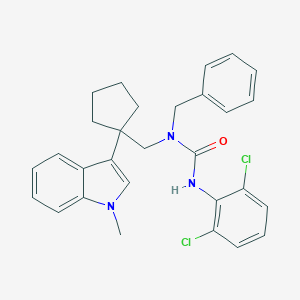
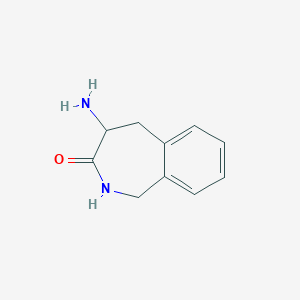
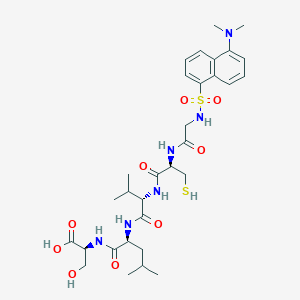
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
